5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, a trimethoxyphenyl group at position 4, and an aldehyde group at position 2 of the imidazole ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction.
Formation of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium methoxide (NaOMe), other nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-methanol.
Substitution: 5-Methoxy-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde.
Scientific Research Applications
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among other targets . These interactions can disrupt critical cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at position 5.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the trimethoxyphenyl group.
5-Bromo-4-(3,4-dimethoxyphenyl)imidazole-2-carbaldehyde: Contains a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13BrN2O4 |
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Molecular Weight |
341.16 g/mol |
IUPAC Name |
5-bromo-4-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-8-4-7(5-9(19-2)12(8)20-3)11-13(14)16-10(6-17)15-11/h4-6H,1-3H3,(H,15,16) |
InChI Key |
VWBNHGTVHFRSOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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